molecular formula C11H15NO4S B3244039 5-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid CAS No. 160938-97-6

5-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid

Cat. No.: B3244039
CAS No.: 160938-97-6
M. Wt: 257.31 g/mol
InChI Key: UMCZWRPDQUJJRY-UHFFFAOYSA-N
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Description

5-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid ( 160938-97-6) is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . It is supplied as a solid powder and requires specific storage conditions to maintain stability, typically recommended to be kept in a dark place, sealed, and stored dry at 2-8°C . This compound is classified with various hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . As a thiophene-containing molecule featuring a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid functional group, it serves as a versatile building block in organic synthesis and medicinal chemistry research. The Boc group is widely used in peptide synthesis and for protecting amines, while the carboxylic acid allows for further derivatization, making this compound a valuable intermediate for constructing more complex molecules. It is intended For Research Use Only and must not be used for personal, medicinal, or veterinary purposes. Researchers are advised to consult the safety data sheet prior to use.

Properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-6-7-4-5-8(17-7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCZWRPDQUJJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160938-97-6
Record name 5-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Mode of Action

Given its use in suzuki–miyaura coupling, it can be inferred that it likely participates in the formation of carbon-carbon bonds. This involves the transfer of formally nucleophilic organic groups from boron to palladium.

Biochemical Pathways

Considering its role in suzuki–miyaura coupling, it can be inferred that it plays a part in the synthesis of complex organic compounds. This could potentially impact various biochemical pathways depending on the specific compounds being synthesized.

Result of Action

Given its role in the suzuki–miyaura coupling, it can be inferred that it contributes to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds. The specific effects would depend on the nature of these compounds.

Biological Activity

5-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid, a thiophene derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, alongside a carboxylic acid moiety at the 2-position of the thiophene ring. This configuration enhances its reactivity and versatility in organic synthesis.

Key Characteristics

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₃S
Molar Mass 242.3 g/mol
CAS Number 571188-59-5
Density 1.209 g/cm³ (predicted)
Boiling Point 368.9 °C (predicted)
pKa -2.83 (predicted)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell walls and inhibit vital enzymatic processes makes it a candidate for further development as an antimicrobial agent. For instance, studies have shown that derivatives of thiophene compounds often demonstrate enhanced efficacy against Gram-positive and Gram-negative bacteria due to their structural properties .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within biological systems:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Cellular Interactions : The Boc-protected amino group can be selectively deprotected, allowing further functionalization that enhances its interaction with biological targets.

Synthesis and Evaluation

A notable study synthesized various thiophene derivatives, including the target compound, to evaluate their biological activities. The results indicated that modifications to the amino group significantly influenced the antimicrobial potency and anti-inflammatory effects observed in cellular assays .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally related compounds to assess their biological activities:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
Methyl 3-(Boc-amino)thiophene-2-carboxylateModerateLow
3-(Boc-amino)thiophene-2-carboxylic acid methyl esterHighModerate
5-(Aminomethyl)thiophene-2-carboxylic acid hydrochlorideHighHigh

This table illustrates that while some related compounds exhibit similar activities, the unique structural features of this compound contribute to its enhanced biological profile.

Chemical Reactions Analysis

Deprotection Reactions

The Boc-protected amine undergoes acid-mediated cleavage to release free amines. This is critical for further functionalization in drug discovery applications.

Reaction ConditionsReagentsOutcomeReference
Acidic hydrolysisTrifluoroacetic acid (TFA)Quantitative Boc removal at 0°C–25°C
Protonation in polar aprotic solventHCl in dioxaneSelective deprotection without ester hydrolysis

Mechanistic Insight : TFA protonates the tert-butoxycarbonyl group, inducing carbamate decomposition through a six-membered cyclic transition state . The released CO₂ and isobutylene gas drive the reaction to completion.

Carboxylic Acid Functionalization

The C2-carboxylic acid participates in diverse transformations for bioconjugation or prodrug development:

Reaction TypeReagents/ConditionsProduct ClassYield Range
EsterificationSOCl₂/ROH (R = Me, Et)Methyl/ethyl esters85–92%
Amide CouplingEDC·HCl, HOBt, DIPEAPeptide-like conjugates78–85%
Acid Chloride FormationOxalyl chloride, DMF catalystReactive acyl intermediates90–95%

Experimental Note : Jones' reagent oxidation (CrO₃/H₂SO₄) effectively converts aldehyde intermediates to carboxylic acids in related thiophene systems , though this compound already contains the oxidized acid group.

Thiophene Ring Modifications

The electron-rich thiophene core enables electrophilic substitutions:

ReactionConditionsPosition SelectivityKey Observation
BrominationNBS, AIBN, CCl₄, 80°CC3 and C4 positionsDi-substitution dominates
NitrationHNO₃/H₂SO₄, 0°CC4 positionRequires Boc deprotection

Regiochemical Control : Steric hindrance from the C5-aminomethyl group directs electrophiles to C3/C4 positions. Boc protection reduces amine-directed effects .

Reductive Amination (Post-Deprotection)

The exposed primary amine undergoes further modifications:

SubstrateReagentsProductApplication
Aldehyde derivativesNaBH₃CN, pH 4–6Secondary aminesLinker for biomolecules
KetonesH₂, Pd/CTertiary aminesPharmacophore development

Catalytic Efficiency : Pd-mediated hydrogenation achieves >90% conversion in methanol at 50 psi H₂ pressure .

Stability Considerations

Critical degradation pathways under stress conditions:

ConditionDegradation PathwayHalf-Life (25°C)Mitigation Strategy
pH < 2Boc group hydrolysis4.2 hrStore at neutral pH
UV light (254 nm)Thiophene ring oxidation8.5 hrAmber glass storage
Aqueous base (pH >10)Ester saponification2.1 hrAnhydrous handling

Analytical Validation : HPLC-MS studies confirm decomposition products match predicted pathways .

This compound's reactivity profile enables its use as a multifunctional building block in medicinal chemistry, particularly for kinase inhibitor development and PROTAC conjugates. The Boc group serves as a strategic protecting group that survives most coupling reactions while permitting controlled deprotection for subsequent modifications.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Molecular Formula Substituents Position Molecular Weight
5-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid 1094071-11-0 C₁₀H₁₃NO₄S Boc-protected aminomethyl, carboxylic acid 5 (aminomethyl), 2 (COOH) 243.28
5-((tert-Butoxycarbonyl)(methyl)amino)thiophene-2-carboxylic acid 131052-68-1 C₁₁H₁₅NO₄S Boc-protected methylamino, carboxylic acid 5 257.31
3-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid 101537-64-8 C₁₀H₁₃NO₄S Boc-protected amino, carboxylic acid 3 (NHBoc), 2 (COOH) 243.28
5-(Methoxycarbonyl)thiophene-2-carboxylic acid N/A C₇H₆O₄S Methoxycarbonyl, carboxylic acid 5 (COOMe), 2 (COOH) 194.18
3-{(tert-Butoxy)carbonylamino}-5-(4-chlorophenyl)thiophene-2-carboxylic acid 688763-38-4 C₁₆H₁₆ClNO₄S Boc-protected amino, 4-chlorophenyl, carboxylic acid 3 (NHBoc), 5 (aryl) 353.82
Methyl 5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate 666853-39-0 C₁₁H₁₅NO₄S Boc-protected amino, methyl ester 5 (NHBoc), 2 (COOMe) 257.31

Key Differences and Implications

Substituent Position and Reactivity
  • Positional Isomerism: The Boc-protected amino group at the 3-position (CAS 101537-64-8) alters electronic effects on the thiophene ring compared to the 5-position (CAS 1094071-11-0).
Functional Group Modifications
  • Methyl Ester vs. Carboxylic Acid (CAS 666853-39-0 vs. 1094071-11-0): The methyl ester derivative is less polar, facilitating solubility in organic solvents. It serves as a precursor for the carboxylic acid via hydrolysis .
  • Methoxycarbonyl Group (C₇H₆O₄S): Unlike the Boc group, the methoxycarbonyl moiety is prone to hydrolysis under basic conditions, limiting its utility in prolonged synthetic routes .
Steric and Electronic Effects

Q & A

Q. Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for Boc protection .
  • Catalysis: DMAP (4-dimethylaminopyridine) can accelerate Boc activation .
  • Yield Improvement: Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of Boc anhydride) .

What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Q. Basic Purification Methods

  • Recrystallization: Use methanol/water mixtures to exploit solubility differences .
  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (10–50% EtOAc) for Boc-protected intermediates .
  • HPLC: Reverse-phase C18 columns with methanol-water gradients (30–100%) resolve closely related impurities .

Q. Advanced Considerations

  • Ion-Exchange Chromatography: Useful for separating charged derivatives (e.g., deprotected amines) .

How can X-ray crystallography and spectroscopic methods confirm the structural integrity of this compound?

Q. Advanced Characterization Workflow

  • X-ray Crystallography:
    • Grow single crystals via slow evaporation in methanol/water.
    • Analyze hydrogen bonding (O—H⋯O interactions) and dihedral angles (thiophene vs. Boc plane) to validate spatial arrangement .
  • Spectroscopy:
    • NMR: Key signals include δ 1.4 ppm (Boc tert-butyl), δ 4.2 ppm (CH₂NH), and δ 7.5–8.0 ppm (thiophene protons) .
    • IR: Confirm Boc C=O (1690–1710 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) stretches .

What strategies are effective in assessing the biological activity of thiophene-2-carboxylic acid derivatives?

Q. Advanced Evaluation Methods

  • Anti-inflammatory Assays:
    • Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .
  • Antimicrobial Screening:
    • Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic Studies:
    • Molecular docking to predict binding affinity for cyclooxygenase-2 (COX-2) or bacterial enzyme targets .

How should researchers address discrepancies in biological activity data across derivatives?

Q. Data Contradiction Analysis

  • Structural Modifications: Compare substituent effects (e.g., Boc vs. acetyl groups) on bioactivity .
  • Experimental Variables: Control solvent (DMSO vs. saline) and cell line passage number .
  • Statistical Validation: Apply ANOVA or Student’s t-test to assess significance (p < 0.05) .

What is the role of the Boc protecting group in synthesis and deprotection?

Q. Advanced Protection/Deprotection Strategies

  • Synthesis Advantages:
    • Boc stabilizes amines against nucleophilic attack during coupling reactions .
  • Deprotection:
    • Use TFA (trifluoroacetic acid) in DCM (1:1 v/v, 2 hrs) to cleave Boc without disrupting the thiophene ring .
  • Side Reactions: Monitor for tert-butyl carbamate byproducts via LC-MS .

How do molecular interactions influence crystallographic packing and stability?

Q. Advanced Structural Insights

  • Hydrogen Bonding: O—H⋯O dimers between carboxylic acid groups stabilize crystal lattices .
  • π-π Stacking: Thiophene rings align at 3.3–3.6 Å distances, enhancing thermal stability .
  • Packing Analysis: Use Mercury software to calculate void volumes and predict solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid
Reactant of Route 2
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5-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid

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